6-Chloro-3,3-dimethylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGRMKBMBZUJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368462-49-0 | |
| Record name | 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Functionalization of 6 Chloro 3,3 Dimethylindoline and Its Analogs
Functionalization of the Indoline (B122111) Ring System
The benzene (B151609) ring of the indoline core is susceptible to functionalization, although the reactivity and regioselectivity are influenced by the existing substituents. The secondary amine and the alkyl groups are generally considered activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing for electrophilic substitution.
C-H Functionalization Strategies (e.g., C5, C6)
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. For indoline scaffolds, transition-metal-catalyzed C-H activation has been a key strategy. While specific studies on 6-chloro-3,3-dimethylindoline are limited, research on related indoline derivatives provides insights into potential functionalization at the C5 and C6 positions.
The selective functionalization of the six-membered ring of 6,5-fused heterocyclic systems, such as indoline, can be challenging due to the higher intrinsic reactivity of the five-membered ring. nih.gov However, the use of directing groups or specific catalysts can overcome this challenge. For instance, palladium-catalyzed C-H olefination of N-acetylindoline has been shown to selectively occur at the C5 position. This suggests that a similar strategy could be applicable to this compound, likely favoring functionalization at the C5 position due to steric hindrance from the adjacent chloro group at C6.
Functionalization at the C6 position, which bears the chloro substituent in the target molecule, would likely proceed via different mechanisms, such as cross-coupling reactions, rather than direct C-H activation. However, C-H activation at other positions, such as C4 and C7, has been documented for various indoline derivatives, often guided by a directing group on the nitrogen atom. researchgate.net
Regioselective Functionalization of this compound Derivatives
Achieving regioselectivity in the functionalization of substituted indolines is crucial for the synthesis of specific isomers. The directing effects of the substituents on the this compound ring play a significant role in determining the position of substitution.
In electrophilic aromatic substitution reactions, the interplay between the activating effect of the amino group and the deactivating effect of the chloro group, along with steric hindrance from the gem-dimethyl groups, will dictate the regiochemical outcome. The amino group strongly directs electrophiles to the ortho and para positions (C5 and C7). The chloro group also directs to its ortho and para positions (C5 and C7). Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions. The steric bulk of the 3,3-dimethyl groups may influence the preference between these two sites.
For metal-catalyzed reactions, such as C-H activation, the regioselectivity is often controlled by the catalyst and any directing groups present. In the absence of a strong directing group on the nitrogen, the inherent electronic properties of the ring would favor functionalization at the more electron-rich positions.
Electrophilic and Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is less common and typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgyoutube.comyoutube.comyoutube.com The chloro atom at the C6 position is a potential leaving group. However, without additional strong electron-withdrawing groups on the ring, forcing conditions such as high temperatures and pressures, or the use of very strong nucleophiles, would be necessary to effect substitution. youtube.com
Derivatization at the Nitrogen Atom (N-Functionalization)
The secondary amine nitrogen in the indoline ring is a nucleophilic center and readily undergoes a variety of functionalization reactions.
N-Alkylation Reactions
N-alkylation of the indoline nitrogen is a common transformation that can be achieved using various alkylating agents. Standard methods involve the reaction of the indoline with alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction efficiency. Studies on related heterocyclic systems, such as 1,3-diazaoxindoles, have demonstrated successful N-alkylation using alkyl halides in the presence of a base like sodium hydroxide (B78521) in a polar aprotic solvent like DMF. mdpi.com
| Reactant | Alkylating Agent | Base | Solvent | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, CH₃CN) | N-Alkyl-6-chloro-3,3-dimethylindoline |
This is a representative table based on general N-alkylation procedures for secondary amines.
Amidation and Acylation Reactions
The nitrogen atom of this compound can be acylated to form the corresponding N-acyl derivative. This is typically achieved by reacting the indoline with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. Similarly, N-amidation can be carried out, for example, through palladium-catalyzed coupling with primary amides.
| Reactant | Acylating/Amidating Agent | Conditions | Product |
| This compound | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-6-chloro-3,3-dimethylindoline |
| This compound | Acid Anhydride (e.g., Acetic anhydride) | Heat or catalyst | N-Acyl-6-chloro-3,3-dimethylindoline |
This is a representative table based on general N-acylation procedures for secondary amines.
Transformations Involving the Chlorine Substituent
The chlorine atom on the benzene ring portion of the indoline scaffold is a key site for functionalization, primarily through its electronic influence on the ring and its ability to participate in metal-catalyzed coupling reactions.
Halogen-Directed Reactivity
The chlorine atom significantly influences the electronic properties of the indoline ring. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted indoline. youtube.comvedantu.com This deactivation means that reactions like nitration or Friedel-Crafts alkylation would require harsher conditions.
However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). quora.comquora.com This resonance effect preferentially increases electron density at the positions ortho and para to the chlorine atom. In the case of this compound, the ortho positions are C5 and C7. Consequently, while the ring is generally deactivated, any electrophilic substitution that does occur is directed primarily to these positions. youtube.comvedantu.com
Another important aspect of halogen-directed reactivity is directed ortho-metalation (DoM). In this type of reaction, a strong base like an alkyllithium reagent can selectively remove a proton from a position adjacent to the halogen. For this compound, this could potentially lead to lithiation at the C5 or C7 position, creating a nucleophilic center that can then react with various electrophiles. The secondary amine (N-H) of the indoline would likely need to be protected with a suitable group before metalation to prevent competitive deprotonation at the nitrogen.
Potential for Cross-Coupling Reactions (e.g., Suzuki, Heck)
The chlorine substituent at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have made their use increasingly common. libretexts.org
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl, heteroaryl, or vinyl group. The successful Suzuki-Miyaura coupling of other chloro-heterocycles, such as 6-chloropurines, demonstrates the viability of this transformation on similar scaffolds. scispace.com The choice of a suitable palladium catalyst, often incorporating bulky, electron-rich phosphine (B1218219) ligands, is crucial for achieving good yields with aryl chlorides. libretexts.org
Heck Reaction: The Heck reaction could be used to couple this compound with an alkene to form a new substituted alkene at the C6 position. organic-chemistry.org This reaction also requires a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by insertion of the alkene and subsequent elimination to yield the product. researchgate.net
The table below outlines the potential reactants and expected products for these cross-coupling reactions.
| Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Product at C6 |
| Suzuki-Miyaura | This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl group (Ar) |
| Heck | This compound | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
Reactions at the Dimethyl Substituents and Adjacent Positions
The gem-dimethyl group at the C3 position is generally robust and chemically inert. nih.gov However, the adjacent C2 methylene (B1212753) position is a site for potential functionalization.
Functional Group Interconversions
The most significant reaction at a position adjacent to the gem-dimethyl group is the oxidation of the C2 methylene group. This transformation converts the indoline core into an oxindole (B195798) (indolin-2-one). Studies on related C2,C3-dialkyl-substituted indoles have shown that selective C-H oxidation at the C2 position can be achieved under mild conditions using copper catalysis. nih.gov Applying this methodology to this compound would be expected to yield 6-chloro-3,3-dimethyloxindole. This oxindole is a valuable intermediate for further synthetic modifications.
Spiro-Annulation Reactions
The 6-chloro-3,3-dimethyloxindole, formed via oxidation of the indoline, is an excellent precursor for spiro-annulation reactions. In these reactions, the C3 carbonyl group of the oxindole acts as an electrophile. Condensation reactions with various bifunctional reagents can lead to the formation of complex spirocyclic systems, where the C3 carbon of the oxindole becomes the spiro center.
For instance, the reaction of a substituted isatin (B1672199) (an oxidized indole (B1671886) derivative) with a suitable partner can generate diverse spiro-heterocycles. nih.govnih.gov Following this logic, 6-chloro-3,3-dimethyloxindole could be reacted with various nucleophiles in condensation or cycloaddition reactions to build novel spiro[indoline-3,X'] frameworks. The presence of the gem-dimethyl group at C3 ensures that the spiro center is a quaternary carbon.
Advanced Bond Formation Reactions
The this compound scaffold can be incorporated into more complex molecular architectures through advanced bond-forming strategies such as multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov
Given its structure, this compound could potentially serve as a building block in MCRs. For example, the secondary amine could act as a nucleophilic component in reactions like the Ugi or Mannich reaction. The aromatic ring could participate in MCRs that involve an electrophilic aromatic substitution step. The development of an MCR involving this specific indoline derivative would provide a highly efficient route to novel and structurally diverse indole-fused heterocyclic systems. rsc.org
C-P Coupling Reactions
The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation for accessing organophosphorus compounds, which have widespread applications as ligands in catalysis, as bioactive molecules, and in materials science. For halo(het)arenes, palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for C-P bond formation.
While direct C-P coupling on this compound itself is not extensively documented in dedicated studies, the reactivity of analogous chloro-substituted heterocycles provides a strong precedent. Research has demonstrated the efficacy of palladium-catalyzed C-P bond formation between various (het)aryl halides and secondary phosphine oxides (SPOs). organic-chemistry.org This methodology is applicable to a broad range of substrates, including those with varied electronic and steric properties. organic-chemistry.org
For a substrate like this compound, a potential reaction scheme would involve coupling with a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for achieving high efficiency. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,1'-bis(diisopropylphosphino)ferrocene (dippf) have proven effective in these transformations. organic-chemistry.org The reaction typically requires a base to facilitate the deprotonation of the SPO.
Table 1: Representative Conditions for Palladium-Catalyzed C-P Coupling of (Het)Aryl Chlorides
| Catalyst / Ligand | Base | Solvent | Temperature | Typical Yields |
| Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane | 100-120 °C | Moderate to Excellent |
| Pd(OAc)₂ / dippf | K₂CO₃ | Toluene | 110 °C | Good to Excellent |
Data derived from analogous systems described in the literature. organic-chemistry.org
An alternative approach to forming C-P bonds at the indole nucleus involves a directed lithiation followed by electrophilic trapping. For instance, N-protected indoles can be selectively deprotonated at the C-2 position, and the resulting organolithium species can be quenched with a chlorophosphine to yield 2-indolylphosphines. scholaris.ca This strategy offers a different regiochemical outcome compared to the cross-coupling of the aryl halide at the C-6 position.
Decarboxylative Allylation and Benzylation
Decarboxylative coupling reactions have emerged as powerful carbon-carbon bond-forming strategies, utilizing carboxylic acids or their derivatives as stable and readily available starting materials, releasing CO₂ as the only byproduct. Palladium catalysis has been particularly successful in mediating such transformations, including the allylation and benzylation of nucleophiles.
A highly relevant study demonstrates the palladium-catalyzed decarboxylative C3-benzylation of N-Cbz (carboxybenzyl) protected indoles. This methodology was successfully applied to a close analog of this compound, namely N-Cbz-6-chloro-tetrahydrocarbazole. nih.gov Tetrahydrocarbazole shares the core indoline structure. The reaction proceeds by the palladium-catalyzed decarboxylation of the N-Cbz group, which concurrently generates an indolyl anion and a π-benzyl-palladium intermediate, leading to the formation of a C3-benzylated indolenine product with a quaternary carbon center.
The benzylation of N-Cbz-6-chloro-tetrahydrocarbazole proceeded in nearly quantitative yield, highlighting the robustness of the method and its tolerance for electron-withdrawing substituents like chlorine on the indoline ring. nih.gov The reaction generally requires more forcing conditions, such as higher temperatures (75-80 °C), compared to analogous allylation reactions. nih.gov
Table 2: Palladium-Catalyzed Decarboxylative C3-Benzylation of N-Cbz Indoline Analogs
| Substrate | Palladium Source | Ligand | Temperature | Yield |
| N-Cbz-2,3-dimethylindole | [Pd(C₃H₅)cod]BF₄ | P(2-furyl)₃ | 75-80 °C | ~99% |
| N-Cbz-tetrahydrocarbazole | [Pd(C₃H₅)cod]BF₄ | P(2-furyl)₃ | 75-80 °C | ~99% |
| N-Cbz-6-chloro-tetrahydrocarbazole | [Pd(C₃H₅)cod]BF₄ | P(2-furyl)₃ | 75-80 °C | ~99% |
Data sourced from literature findings. nih.gov
This transformation is significant as it provides a direct route to functionalized indolenines bearing a quaternary stereocenter at the C-3 position, a common structural motif in various natural products and biologically active compounds.
Reactions with Carbonyl Compounds and Heteroatom Nucleophiles
The indoline nucleus can react with various electrophiles and nucleophiles, allowing for extensive functionalization. The carbon atom of a carbonyl group is electrophilic and is a prime target for attack by electron-rich nucleophiles. libretexts.org Conversely, the indoline ring, particularly when activated, can act as a nucleophile.
Reactions with Carbonyl Compounds:
The reaction of indoles and indolines with aldehydes and ketones is a common method for synthesizing bis(indolyl)methanes and related structures. These reactions are typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. youtube.com In the context of this compound, the C-7 position is the most likely site for electrophilic aromatic substitution, assuming the nitrogen is protected.
More advanced methodologies involve the direct acylation of the indole ring. For example, a recently developed method utilizes a combination of photocatalysis and palladium catalysis for the 3-acylation of indole derivatives with aldehydes. rsc.org Another approach is the photocatalytic dearomative hydroacylation of electron-deficient indoles, which installs an acyl group at the C-2 position of the indoline core. researchgate.net These methods highlight modern approaches to forming C-C bonds with carbonyl compounds under mild conditions.
Reactions with Heteroatom Nucleophiles:
The indoline ring can also be rendered electrophilic to enable reactions with heteroatom nucleophiles. The generation of highly reactive "indolyne" intermediates from haloindoles provides a powerful tool for the synthesis of substituted indoles via nucleophilic attack. nih.gov This "umpolung" of the typical nucleophilic reactivity of the indole ring allows for the introduction of various functionalities. nih.gov
Furthermore, dearomative nucleophilic addition to N-Boc protected indoles has been achieved using photoredox catalysis. mdpi.com This method allows for the addition of hydroxide, alkoxide, and cyanide nucleophiles to the C-2 position of the indole ring, furnishing 2-substituted indolines. mdpi.com Such transformations demonstrate the versatility of the indoline core in reacting with a diverse range of both carbon and heteroatom nucleophiles to generate complex and valuable molecular architectures.
Mechanistic Investigations and Theoretical Studies on 6 Chloro 3,3 Dimethylindoline Transformations
Elucidation of Reaction Mechanisms
The functionalization of the indoline (B122111) core can proceed through a variety of mechanistic pathways. While specific studies on 6-chloro-3,3-dimethylindoline are limited, research on analogous structures allows for the postulation of several key mechanisms that are likely to be relevant.
Radical Pathways in Indoline Synthesis and Functionalization
Radical reactions offer a powerful method for the formation and functionalization of the indoline skeleton. These pathways often involve the generation of highly reactive radical intermediates that can participate in a range of bond-forming events. While direct evidence for radical pathways involving this compound is scarce, the broader field of indole (B1671886) chemistry suggests that such mechanisms are plausible. For instance, radical-based C-H functionalization and cyclization reactions are well-established for creating substituted indolines. The presence of the chloro and dimethyl groups on the this compound structure would be expected to influence the stability and reactivity of any radical intermediates formed.
Ionic and Concerted Processes
Ionic and concerted reactions represent another major class of transformations for indoline derivatives. Electrophilic aromatic substitution is a common reaction for the benzene (B151609) ring of the indoline system. The chlorine atom at the 6-position, being an ortho-, para-director, along with the activating effect of the nitrogen atom, would influence the regioselectivity of such substitutions. Nucleophilic substitution or addition reactions at other positions of the indoline ring are also conceivable, depending on the specific reagents and reaction conditions. Concerted pericyclic reactions, such as cycloadditions, could also play a role in the synthesis and functionalization of more complex structures derived from this compound.
Role of Single Electron Transfer (SET) in Indoline Chemistry
Single Electron Transfer (SET) processes are increasingly recognized as key steps in many organic reactions. In the context of indoline chemistry, SET can initiate radical ion formation, leading to subsequent bond-forming or bond-breaking events. SET catalysis can enable transformations that are not accessible through traditional two-electron pathways. While specific examples involving this compound are not readily found, the electron-rich nature of the indoline nitrogen could facilitate SET to a suitable acceptor, or the aromatic ring could undergo SET reduction or oxidation under appropriate conditions. Such processes could be instrumental in initiating polymerization or other functionalization reactions.
Computational Chemistry and Electronic Structure Analysis
In the absence of extensive experimental data, computational chemistry serves as an invaluable tool for predicting the behavior of this compound and understanding its electronic properties.
Investigation of Transition States and Intermediates
Density Functional Theory (DFT) and other computational methods can be employed to model the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, the feasibility of different reaction pathways can be assessed. These calculations can provide detailed geometric and electronic information about transient species that are often difficult or impossible to observe experimentally. For example, the structure of transition states in potential electrophilic substitution or radical addition reactions could be elucidated, providing insights into the factors controlling the reaction rate and selectivity.
Prediction of Reactivity and Regioselectivity
Computational models can predict various molecular properties that correlate with reactivity. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. Analysis of the molecular electrostatic potential (MEP) can also highlight regions of the molecule that are electron-rich or electron-poor, guiding predictions of intermolecular interactions. For electrophilic aromatic substitution on the benzene ring of this compound, computational methods can be used to predict the relative stability of the sigma-complex intermediates for substitution at different positions, thereby predicting the regiochemical outcome. Such predictive power is crucial for the rational design of synthetic routes to novel derivatives of this compound.
Studies on Stereochemical Control and Enantioselectivity
The construction of chiral centers, particularly quaternary stereocenters, is a significant challenge in synthetic organic chemistry. For molecules like this compound, where the C3 position is a quaternary carbon, the focus of stereochemical control lies in the enantioselective synthesis of the indoline core itself, rather than subsequent transformations at this already substituted center.
While specific literature on the asymmetric synthesis of this compound is not extensively available, the principles of chiral catalysis in the synthesis of structurally related indolines with C3-quaternary stereocenters offer valuable insights. The primary challenge is the creation of the sterically hindered C3-quaternary center in an enantioselective manner.
Researchers have explored various strategies for the asymmetric synthesis of oxindoles and indolines bearing C3-quaternary stereocenters. One notable approach involves the use of chiral Lewis base catalysis . For instance, an asymmetric allylic alkylation of Morita-Baylis-Hillman carbonates derived from isatins has been investigated as an electrophilic pathway to access oxindoles with C3-quaternary stereocenters. nih.govacs.org This method has demonstrated excellent diastereoselectivity and high enantioselectivity in the functionalization of nucleophiles, leading to products with vicinal quaternary and tertiary chiral carbon centers. nih.govacs.org
Another promising avenue is the use of chiral phase-transfer catalysis . The catalytic asymmetric synthesis of 3,3'-diaryloxindoles, which are triarylmethanes with a chiral all-carbon quaternary center, has been achieved through a phase-transfer-catalyzed SNAr reaction. researchgate.net In these reactions, a chiral bifunctional quaternary phosphonium (B103445) bromide catalyst was instrumental in achieving high enantioselectivity. researchgate.net The presence of a urea (B33335) moiety in the chiral phase-transfer catalyst was found to be crucial for obtaining high enantioselectivity. researchgate.net
Furthermore, the dearomatization of indoles presents a powerful strategy for the synthesis of 3,3'-disubstituted indolenine intermediates, which can be precursors to 3,3-disubstituted indolines. The use of chiral Lewis acid catalysts in the alkylation of 2,3-disubstituted indoles with trichloroacetimidates has been proposed as a potential method to access enantioenriched indolenine products. nih.govnih.gov This approach offers an alternative to methods that rely on strong bases or transition metal catalysts. nih.govnih.gov
The following table summarizes some chiral catalyst systems that have been applied to the synthesis of molecules with structural similarity to this compound.
| Catalyst Type | Reaction | Substrate Class | Key Features |
| Chiral Lewis Base | Asymmetric Allylic Alkylation | Isatin-derived Carbonates | Provides access to oxindoles with C3-quaternary stereocenters with high diastereo- and enantioselectivity. nih.govacs.org |
| Chiral Phase-Transfer Catalyst | SNAr Reaction | 3-Aryloxindoles | Enables the synthesis of chiral 3,3'-diaryloxindoles with a bifunctional quaternary phosphonium bromide catalyst. researchgate.net |
| Chiral Lewis Acid (Proposed) | Friedel-Crafts Alkylation | 2,3-Disubstituted Indoles | Potential for enantioselective synthesis of 3,3'-disubstituted indolenines from trichloroacetimidate (B1259523) electrophiles. nih.govnih.gov |
| Chiral Brønsted Acid | Transfer Hydrogenation | Indole Derivatives | Efficient for the synthesis of optically active indolines with high enantioselectivities using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org |
These examples highlight the potential for developing a dedicated chiral catalytic system for the asymmetric synthesis of this compound, likely involving a dearomatization strategy of a corresponding indole precursor.
The concepts of retention and inversion of configuration are fundamental in stereochemistry, typically discussed in the context of nucleophilic substitution reactions at a stereocenter. For a molecule like this compound, the C3 position is a prochiral center, and once a chiral quaternary stereocenter is established through asymmetric synthesis, its configuration is generally stable under standard reaction conditions.
Transformations involving this compound would primarily occur at other positions of the molecule, such as the aromatic ring or the nitrogen atom, without directly affecting the stereochemistry at the C3 position. Therefore, a direct discussion of retention and inversion at the C3 position is not applicable in the same way it would be for a molecule with a leaving group at a chiral center.
However, the principles of stereochemical control are crucial during the synthesis of the indoline ring itself. For instance, in a hypothetical asymmetric synthesis of a 3-substituted-3-methylindoline derivative, the final bond-forming step that creates the quaternary center would determine the absolute configuration. The stereochemical outcome (retention or inversion) would depend on the mechanism of the reaction and the nature of the chiral catalyst or auxiliary employed.
In the broader context of indoline chemistry, enzymatic reactions have been shown to proceed with high stereospecificity. For example, the prenyltransferase AnaPT can catalyze the conversion of tryptophan-containing cyclic dipeptides to reversely C3-prenylated indoline derivatives with a specific absolute configuration. rsc.org This highlights the potential of biocatalysis in controlling the stereochemistry of complex indoline structures.
Should a derivative of this compound be synthesized with a chiral substituent at one of the methyl groups, creating a new stereocenter, then subsequent reactions at that center could proceed with either retention or inversion of configuration, following the established principles of stereochemistry.
Based on a comprehensive search of available information, it is not possible to generate an article on “this compound” that adheres to the specific and detailed outline provided. The search results indicate that while this compound is a known chemical and commercially available, there is a significant lack of published research literature detailing its specific applications in the requested areas.
Therefore, any attempt to generate content for the following sections and subsections would not be based on factual, verifiable scientific findings for this specific compound:
Applications of 6 Chloro 3,3 Dimethylindoline and Its Derivatives in Advanced Organic Synthesis
Role in Materials Chemistry Research
Without specific research findings on 6-Chloro-3,3-dimethylindoline, creating an article that is both scientifically accurate and strictly aligned with the requested outline is not feasible.
Potential in Dye and Colorant Precursors
While specific research on the direct application of this compound in the synthesis of dyes and colorants is not extensively documented in publicly available literature, the broader class of indoline (B122111) derivatives, particularly those containing the 3,3-dimethylindoline (B1314585) scaffold, serves as a crucial building block in the creation of various functional dyes. The indoline core's electron-donating nature makes it a valuable component in the design of chromophores.
One of the most significant applications of indoline derivatives is in the synthesis of photochromic compounds, particularly spiropyrans. mdpi.comepa.gov Spiropyrans are a class of organic molecules that exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and photo-switchable devices.
The synthesis of these photochromic molecules often involves the condensation of a substituted salicylaldehyde (B1680747) with a Fischer's base, which is a 2-methyleneindoline derivative. mdpi.com The 3,3-dimethylindoline moiety forms the indoline part of the spiropyran structure. The substituents on the indoline ring, such as the chloro group in this compound, can be used to tune the photochromic properties of the resulting dye, including its absorption wavelength, color-changing speed, and fatigue resistance. For instance, the synthesis of photochromic monomers has been demonstrated using 1-(2-methacryloxyethyl)-3,3-dimethyl-2-[2H]-spirobenzopyran indoline. nih.gov
Another important class of dyes derived from indoline precursors are merocyanine (B1260669) dyes. hahnlab.comresearchgate.net These dyes are characterized by a donor-acceptor structure and are known for their applications in photographic sensitizers and as fluorescent probes in biological imaging. hahnlab.comresearchgate.net The indoline nucleus can act as the electron-donating part of the merocyanine chromophore.
The general synthetic route to these dyes often involves the reaction of an indoline-based heterocyclic salt with a molecule containing an active methylene (B1212753) group. The specific substituents on the indoline ring can influence the spectral properties of the resulting merocyanine dye.
The table below summarizes the types of dyes that can be synthesized from indoline derivatives and the potential role of the this compound core.
| Dye Class | General Structure | Role of Indoline Moiety | Potential Influence of this compound |
| Spiropyrans | Spiro[indoline-2,2'-benzopyran] | Forms the core indoline part of the spiro structure | The chloro group at the 6-position can affect the electronic properties and stability of the photochromic isomers. |
| Merocyanines | Donor-(CH=CH)n-Acceptor | Acts as the electron-donating terminus of the polymethine chain | The chloro substituent can modify the electron-donating strength of the indoline nucleus, thereby tuning the absorption and fluorescence properties of the dye. |
| Spiro[indoline-3,3'-pyrrolizines] | Fused heterocyclic system | Core structural component formed via cycloaddition reactions | The chloro and dimethyl groups can influence the stereochemistry and reactivity of the cycloaddition process, as well as the properties of the final spiro compound. nih.gov |
Applications in Advanced Functional Materials
The utility of indoline-based compounds extends beyond traditional dyes to the development of advanced functional materials. The inherent electronic and structural properties of the indoline scaffold make it an attractive component for creating materials with tailored optical, electronic, and responsive behaviors.
Photochromic Materials:
As discussed in the previous section, indoline derivatives are key precursors to photochromic spiropyrans. mdpi.comepa.gov These molecules can be incorporated into polymer matrices to create photochromic materials. epa.gov For example, spiropyran monomers derived from 3,3-dimethylindoline can be polymerized to yield polymers that change color upon irradiation with UV light and revert to their original color in the dark or upon exposure to visible light. epa.gov These materials have potential applications in ophthalmic lenses, smart textiles, and light-activated sensors.
Functional Polymers:
Indole-based functional polymers with well-defined structures have been synthesized, demonstrating the versatility of the indole (B1671886) and indoline core in polymer chemistry. rsc.orgresearchgate.net These polymers can exhibit interesting properties such as high thermal stability and fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net While direct polymerization of this compound may not be straightforward, its derivatives could be functionalized with polymerizable groups to be incorporated into polymer chains. The presence of the chloro and dimethyl groups on the indoline ring could impart specific solubility and morphological characteristics to the resulting polymers.
The table below outlines potential applications of functional materials derived from indoline-based compounds.
| Material Type | Key Indoline-based Component | Functional Property | Potential Application |
| Photochromic Polymers | Spiropyran monomers with a 3,3-dimethylindoline core | Reversible color change upon light exposure | Smart windows, photo-switchable devices, security inks |
| Fluorescent Polymers | Polymers with indole or indoline moieties in the backbone or as side chains | Solid-state fluorescence | Organic Light-Emitting Diodes (OLEDs), chemical sensors |
| Spiro-heterocyclic Materials | Spiro[indoline-3,3'-pyrrolizine] and related structures | Complex three-dimensional architecture, potential for specific molecular recognition | Chiral separation, catalysis, molecular sensing |
It is important to note that while the fundamental chemistry of indoline derivatives suggests the potential for this compound to be a valuable precursor in these applications, further research is needed to fully explore and realize its specific contributions to the field of advanced organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-3,3-dimethylindoline, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted indole precursors. For example, a two-step process involves (1) condensation of chlorinated intermediates with dimethyl groups under acidic conditions and (2) catalytic hydrogenation to stabilize the indoline backbone. Reaction efficiency can be improved by optimizing solvent polarity (e.g., ethanol or THF) and monitoring progress via TLC . Yield optimization may require temperature control (e.g., 60–80°C) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indoline scaffold and substituent positions. Chlorine’s electron-withdrawing effect causes distinct deshielding in aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₀ClN₂O, 196.634 g/mol), while IR spectroscopy identifies functional groups like the carbonyl in related derivatives . Purity assessment via HPLC (≥95%) is recommended for biological applications .
Q. How does the steric effect of the 3,3-dimethyl group influence the compound’s reactivity?
- Methodological Answer : The dimethyl groups at the 3-position induce steric hindrance, reducing nucleophilic attack at adjacent positions. This stabilizes the indoline ring against ring-opening reactions but may limit regioselectivity in further functionalization. Computational modeling (e.g., density functional theory) can predict steric and electronic effects on reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities, solvent effects, or assay conditions. Validate findings by:
- Reproducing assays under standardized protocols (e.g., IC₅₀ measurements with triplicate runs).
- Cross-referencing with structural analogs (e.g., 6-fluoro or 6-bromo derivatives) to isolate electronic vs. steric contributions .
- Performing dose-response studies to rule off-target effects .
Q. How can computational chemistry guide the design of this compound-based inhibitors for BACE-1?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to BACE-1’s active site. Key interactions include:
- Chlorine’s hydrophobic interaction with Val332.
- Dimethyl groups stabilizing the ligand conformation via van der Waals forces.
- Scaffold modifications (e.g., adding pyrazole rings) to enhance selectivity, as seen in co-crystallized inhibitors (PDB ID: 3TPP) .
Q. What experimental approaches validate the environmental stability of this compound in aqueous systems?
- Methodological Answer : Assess stability via:
- Accelerated degradation studies under varying pH (2–12) and UV exposure.
- LC-MS/MS to identify breakdown products (e.g., hydrolyzed indole derivatives).
- Ecotoxicity assays using Daphnia magna or algae to evaluate environmental impact .
Data Analysis and Interpretation
Q. How should researchers address inconsistent NMR data for this compound in different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding or polarity effects. Mitigate inconsistencies by:
- Reporting solvent and temperature in metadata.
- Using deuterated solvents for baseline correction.
- Referencing tetramethylsilane (TMS) or internal standards (e.g., CHD₂CN) .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in cellular assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for inter-group comparisons and Grubbs’ test to exclude outliers. For high-throughput data, machine learning models (e.g., random forests) can identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
